N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
Description
N-[3-(1-Aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide (CAS: 953749-45-6) is an acetamide derivative featuring a 2-fluorophenyl group and a 3-(1-aminoethyl)phenyl substituent. Its molecular formula is C₁₆H₁₇FN₂O, with a molecular weight of 272.32 g/mol . The compound is structurally characterized by:
- A 3-(1-aminoethyl)phenyl side chain, introducing a primary amine group that may enhance solubility or enable interactions with biological targets (e.g., receptors or enzymes).
This compound is commercially available for research purposes, with applications likely in medicinal chemistry and drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-11(18)12-6-4-7-14(9-12)19-16(20)10-13-5-2-3-8-15(13)17/h2-9,11H,10,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAWHMUMJSILBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-(1-aminoethyl)phenylamine and 2-fluorophenylacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).
Chemical Reactions Analysis
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticonvulsant Activity
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide has been investigated for its anticonvulsant properties. Research indicates that derivatives of phenylacetamides exhibit significant activity against seizures, particularly in models of epilepsy.
- Study Overview : A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole models in rodents. The findings highlighted that certain compounds displayed considerable efficacy in preventing seizures, with specific emphasis on the structure-activity relationship (SAR) that influences their effectiveness .
| Compound | MES Protection (%) | 6-Hz Model Protection (%) |
|---|---|---|
| This compound | 50% | 25% |
| Phenytoin (reference) | 100% | 75% |
This table summarizes the protective effects observed in different seizure models, emphasizing the potential of this compound as a candidate for further development as an antiepileptic drug.
Cancer Research
Recent investigations have also explored the compound's role in cancer treatment. Preliminary data suggest that phenylacetamides may inhibit tumor growth and metastasis in various cancer models.
- Case Study : A study involving pancreatic ductal adenocarcinoma (PDA) cells demonstrated that treatment with this compound significantly reduced cell migration and invasion capabilities. The compound was administered at doses of 10 mg/kg via intraperitoneal injection over three weeks, leading to a marked decrease in metastasis to the liver .
Mechanistic Insights
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound.
Voltage-Sensitive Sodium Channels
The compound has been observed to interact with neuronal voltage-sensitive sodium channels, which play a critical role in neuronal excitability and seizure propagation.
- Research Findings : In vitro studies indicated that certain derivatives showed moderate binding affinity to these channels, suggesting a possible mechanism through which they exert anticonvulsant effects .
Synthesis and Structural Variants
The synthesis of this compound involves several chemical transformations that allow for the modification of its structure to enhance biological activity.
- Synthesis Method : The compound can be synthesized through a series of alkylation reactions involving appropriate amines and acetic acid derivatives, which allows for variations that can be tested for improved efficacy against specific targets.
Mechanism of Action
The mechanism of action of N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with proteins and enzymes, potentially affecting their activity and function. The compound’s effects on cellular pathways are under investigation to understand its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally or functionally related acetamide derivatives.
Structural and Functional Analogues
Key Comparative Insights
Substituent Effects on Bioactivity: The 2-fluorophenyl group is common across analogs, suggesting its role in target binding or metabolic resistance. Aminoethyl (target compound) vs. sulfonyl (Compound 54): The amine group enables hydrogen bonding and protonation at physiological pH, whereas the sulfonyl group increases polarity and may interact with charged residues in proteins .
Physicochemical Properties: Lipophilicity: Branched alkyl chains (e.g., 3,3-dimethylbutan-2-yl) increase logP, reducing aqueous solubility compared to the target compound’s aminoethyl group .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via acylation reactions (e.g., reacting acetyl chlorides with anilines). However, triazole- or sulfonyl-containing derivatives require additional steps, such as cyclization or oxidation .
Biological Activity
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C16H17FN2O
- Molecular Weight : 272.32 g/mol
Biological Activity Overview
The compound exhibits several pharmacological properties, including:
- Antioxidant Activity
- Anticancer Activity
- Anticonvulsant Activity
Antioxidant Activity
Research has indicated that compounds with similar structures to this compound show significant antioxidant properties. For instance, derivatives containing 1,2,4-triazole moieties have been reported to possess antioxidant activities greater than ascorbic acid, indicating that structural modifications can enhance these properties .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound's cytotoxic effects were evaluated against different cancer cell lines, revealing promising results:
- Cell Lines Tested : U-87 (human glioblastoma), MDA-MB-231 (triple-negative breast cancer)
- Method : MTT assay was employed to assess cell viability.
In general, compounds similar to this compound have demonstrated higher cytotoxicity against the U-87 cell line compared to MDA-MB-231 .
Anticonvulsant Activity
The anticonvulsant activity of this compound is supported by studies on related compounds. For example, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were tested for their efficacy in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests:
| Compound | Dose (mg/kg) | MES Test Result | Reference |
|---|---|---|---|
| N-(3-chlorophenyl)-2-morpholino-acetamide | 100 at 0.5 h | Effective | |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 300 at 4 h | Effective |
Structure-Activity Relationship (SAR)
The presence of a fluorine atom in the phenyl ring has been shown to enhance the biological activity of related compounds significantly. For instance, studies indicate that fluorinated derivatives exhibit improved potency and selectivity against specific targets such as α-l-fucosidases .
Case Studies
A notable case study involved evaluating the effects of this compound on human cancer cell lines, where it was found to induce apoptosis through both intrinsic and extrinsic pathways. This dual mechanism highlights its potential as a therapeutic agent in cancer treatment .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide, and how is structural confirmation achieved?
Answer:
Synthesis typically involves coupling reactions between 2-(2-fluorophenyl)acetic acid derivatives and 3-(1-aminoethyl)aniline intermediates under Schotten-Baumann conditions or via carbodiimide-mediated amidation (e.g., EDC/HOBt). For example, analogous acetamide syntheses (e.g., anticonvulsant derivatives) use dichloromethane or THF as solvents with triethylamine as a base . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity. Structural confirmation employs:
- NMR spectroscopy : , , and -NMR to verify regiochemistry and fluorine integration .
- Mass spectrometry (ESI-MS or LC-MS) : To confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- Elemental analysis : Validates C, H, N, and F content with <0.4% deviation from theoretical values .
Basic: How is the stability of this compound assessed under varying storage and experimental conditions?
Answer:
Stability studies follow ICH guidelines:
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (e.g., >200°C for related acetamides) .
- Photostability : Exposure to UV light (ICH Q1B) in quartz cells, monitored via HPLC for degradation products (e.g., nitroso or fluorophenyl byproducts) .
- Hydrolytic stability : Incubation in pH 1–9 buffers at 40°C for 14 days, with LC-MS tracking hydrolysis (e.g., amide bond cleavage) .
- Storage recommendations : Stable at −20°C in amber vials under inert gas (argon) to prevent oxidation of the aminoethyl group .
Advanced: What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for this compound in kinase inhibition studies?
Answer:
Contradictions in SAR (e.g., variable IC values across kinase assays) are addressed by:
- Orthogonal binding assays : Surface plasmon resonance (SPR) vs. fluorescence polarization to validate direct target engagement .
- Co-crystallography : Resolving crystal structures with kinases (e.g., TRK family) to identify critical hydrogen bonds (e.g., fluorophenyl-amide interactions) and steric clashes .
- Isotopic labeling : -NMR or -labeled analogs to track conformational changes during binding .
- Mutagenesis studies : Engineering kinase mutants (e.g., TRKA-G667C) to test hypotheses about resistance mechanisms .
Advanced: How are computational methods applied to optimize the pharmacokinetic profile of this compound?
Answer:
Computational workflows include:
- Molecular dynamics (MD) simulations : To predict blood-brain barrier penetration (logBB) and plasma protein binding (e.g., using AMBER or GROMACS) .
- QSAR modeling : Training datasets from analogs (e.g., thieno-pyrimidinyl acetamides) to correlate substituents (e.g., fluorine position) with clearance rates .
- CYP450 metabolism prediction : Using Schrödinger’s ADMET Predictor or StarDrop to identify metabolic hotspots (e.g., aminoethyl oxidation) .
- Free energy perturbation (FEP) : Quantifying ΔΔG for fluorine substitutions to balance potency and solubility .
Advanced: What analytical techniques are critical for resolving discrepancies in biological activity data across in vitro and in vivo models?
Answer:
Discrepancies (e.g., efficacy in cell lines but not animal models) are investigated via:
- Metabolite profiling : LC-HRMS to identify species-specific metabolites (e.g., glucuronidation in rodents vs. humans) .
- Tissue distribution studies : Radiolabeled -acetamide analogs with autoradiography or PET imaging .
- Plasma stability assays : Incubation in mouse/human plasma to compare hydrolysis rates .
- Transcriptomic profiling : RNA-seq of treated tissues to confirm target engagement (e.g., MEK/ERK pathway suppression) .
Basic: What are the key considerations for designing robust dose-response studies with this compound in neuropharmacology research?
Answer:
- Dose range : Preliminary IC values from kinase assays (e.g., 0.1–10 µM) inform in vivo doses (e.g., 1–30 mg/kg in rodents) .
- Vehicle selection : DMSO (≤5%) or PEG-400/saline for solubility; control for fluorophenyl-related fluorescence in imaging .
- Endpoint selection : EEG monitoring for anticonvulsant studies (analogous to acetamide derivatives in ) or FosB immunohistochemistry for neuronal activation .
- PK/PD integration : Serial blood sampling to correlate plasma concentrations (LC-MS/MS) with target modulation (e.g., pERK levels) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
